molecular formula C19H22N2O4S B8538394 [4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid

[4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid

Cat. No. B8538394
M. Wt: 374.5 g/mol
InChI Key: GNSLACGSDSJAIQ-UHFFFAOYSA-N
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Patent
US06297247B1

Procedure details

A stirred mixture of (4-fluoro-benzenesulfonyl-amino)-acetic acid (0.0895 g, 0.000384 mol), 4-phenyl-piperidine (0.618 g, 0.000383 mol), and potassium carbonate (0.109 g, 0.000789 mol) in dry dimethyl sulfoxide (0.10 mL) in a tightly capped vial was placed in a hot sand bath (115° C.). After 21 hours, the reaction mixture was cooled and partitioned between ethyl acetate and water. The mixture was acidified with 1M hydrochloric acid (3.2 mL, 0.0032 mol) and the layers were separated. The aqueous layer was washed with additional ethyl acetate. The organics were combined, dried (MgSO4), and rotary evaporated to give a glass. The glass was dissolved in methanol, silica gel was added (4.2 g, 230-400 mesh), and the mixture was rotary evaporated to dryness. The resulting powder was poured onto a column of silica gel (14 g, 230-400 mesh), and eluted with a mixture of hexanes-ethyl acetate-acetic acid (15:15:1, 11×15 mL). Fractions containing product were combined and rotary evaporated. The residue was crystallized from methanol-water (1:1) after a hot filtration to give the title compound as a pale yellow solid; yield 0.070 g (49%), mp=154.5-155.5° C.
Quantity
0.0895 g
Type
reactant
Reaction Step One
Quantity
0.618 g
Type
reactant
Reaction Step One
Quantity
0.109 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][C:13]([OH:15])=[O:14])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:16]1([CH:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CS(C)=O.CO>[C:16]1([CH:22]2[CH2:23][CH2:24][N:25]([C:2]3[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][C:13]([OH:15])=[O:14])(=[O:10])=[O:9])=[CH:4][CH:3]=3)[CH2:26][CH2:27]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.0895 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Name
Quantity
0.618 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCNCC1
Name
Quantity
0.109 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a hot sand bath
CUSTOM
Type
CUSTOM
Details
(115° C.)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with additional ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to give a glass
ADDITION
Type
ADDITION
Details
silica gel was added (4.2 g, 230-400 mesh)
CUSTOM
Type
CUSTOM
Details
the mixture was rotary evaporated to dryness
ADDITION
Type
ADDITION
Details
The resulting powder was poured onto a column of silica gel (14 g, 230-400 mesh)
WASH
Type
WASH
Details
eluted with a mixture of hexanes-ethyl acetate-acetic acid (15:15:1, 11×15 mL)
ADDITION
Type
ADDITION
Details
Fractions containing product
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol-water (1:1)
FILTRATION
Type
FILTRATION
Details
after a hot filtration

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCN(CC1)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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